Cas no 347851-70-1 (N-Methyl-4-chloro-L-phenylalanine)

N-Methyl-4-chloro-L-phenylalanine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-4-chloro-L-phenylalanine
- L-Phenylalanine, 4-chloro-N-methyl-
- N-α-Methyl-4-chloro-L-phenylalanine
- (S)-3-(4-Chlorophenyl)-2-(methylamino)propanoic acid
-
- MDL: MFCD30187605
- Inchi: 1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1
- InChI Key: PVXYVWVFWHBBMH-VIFPVBQESA-N
- SMILES: C(O)(=O)[C@H](CC1=CC=C(Cl)C=C1)NC
Computed Properties
- Exact Mass: 213.0556563g/mol
- Monoisotopic Mass: 213.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 49.3Ų
N-Methyl-4-chloro-L-phenylalanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682464-5g |
(S)-3-(4-Chlorophenyl)-2-(methylamino)propanoic acid |
347851-70-1 | 98% | 5g |
¥12191.00 | 2024-05-17 | |
1PlusChem | 1P01V3VV-1g |
N-Methyl-4-chloro-L-phenylalanine |
347851-70-1 | 97%,ee98% | 1g |
$256.00 | 2024-05-04 | |
1PlusChem | 1P01V3VV-5g |
N-Methyl-4-chloro-L-phenylalanine |
347851-70-1 | 97%,ee98% | 5g |
$749.00 | 2024-05-04 | |
Aaron | AR01V447-1g |
N-Methyl-4-chloro-L-phenylalanine |
347851-70-1 | 9798% | 1g |
$292.00 | 2025-02-13 | |
abcr | AB525986-100 mg |
H-L-MePhe(4-Cl)-OH; . |
347851-70-1 | 100MG |
€1,365.00 | 2023-03-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682464-1g |
(S)-3-(4-Chlorophenyl)-2-(methylamino)propanoic acid |
347851-70-1 | 98% | 1g |
¥4357.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682464-500mg |
(S)-3-(4-Chlorophenyl)-2-(methylamino)propanoic acid |
347851-70-1 | 98% | 500mg |
¥2520.00 | 2024-05-17 | |
abcr | AB525986-100mg |
H-L-MePhe(4-Cl)-OH; . |
347851-70-1 | 100mg |
€1365.00 | 2024-08-02 | ||
1PlusChem | 1P01V3VV-500mg |
N-Methyl-4-chloro-L-phenylalanine |
347851-70-1 | 97%,ee98% | 500mg |
$178.00 | 2024-05-04 | |
Aaron | AR01V447-500mg |
N-Methyl-4-chloro-L-phenylalanine |
347851-70-1 | 9798% | 500mg |
$197.00 | 2025-02-13 |
N-Methyl-4-chloro-L-phenylalanine Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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2. Book reviews
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on N-Methyl-4-chloro-L-phenylalanine
Research Brief on N-Methyl-4-chloro-L-phenylalanine (CAS: 347851-70-1) in Chemical Biology and Pharmaceutical Applications
N-Methyl-4-chloro-L-phenylalanine (CAS: 347851-70-1) is a chemically modified amino acid that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by the introduction of a methyl group and a chlorine atom to the phenylalanine backbone, serves as a versatile building block for peptide-based therapeutics and probes. Recent studies have highlighted its potential in modulating protein-protein interactions, enhancing metabolic stability, and improving pharmacokinetic properties of peptide drugs.
A 2023 study published in the Journal of Medicinal Chemistry explored the incorporation of N-Methyl-4-chloro-L-phenylalanine into cyclic peptides targeting G-protein-coupled receptors (GPCRs). The research demonstrated that the chloro-substitution at the para position significantly enhanced binding affinity, while the N-methylation reduced susceptibility to proteolytic degradation. Molecular dynamics simulations revealed that these modifications induced favorable conformational changes in the peptide-receptor complex, providing a structural basis for the observed potency improvement.
In the context of prodrug development, a team at MIT reported in ACS Chemical Biology (2024) the use of 347851-70-1 as a key component in enzyme-activated prodrug systems. The chlorine moiety served as a recognition element for specific bacterial enzymes, enabling targeted drug release in microbial infections. This approach showed remarkable selectivity in in vivo models, reducing off-target effects by approximately 70% compared to conventional prodrug designs.
Recent advances in synthetic methodology have also facilitated broader applications of this compound. A Nature Protocols paper (2023) detailed an optimized solid-phase peptide synthesis protocol incorporating N-Methyl-4-chloro-L-phenylalanine with improved coupling efficiency (92-95%) and reduced epimerization risk. This technical breakthrough has enabled the synthesis of longer peptide sequences containing multiple modified residues, expanding the structural diversity accessible to medicinal chemists.
Ongoing clinical trials (Phase I/II) are investigating derivatives of 347851-70-1 as potential therapeutics for neurodegenerative diseases. Preliminary results presented at the 2024 International Conference on Alzheimer's Disease suggest that these compounds can effectively cross the blood-brain barrier and exhibit neuroprotective effects in animal models, with a favorable safety profile observed in early human trials.
The unique physicochemical properties of N-Methyl-4-chloro-L-phenylalanine, particularly its lipophilicity (calculated logP of 2.1) and moderate polarity, make it particularly valuable for balancing membrane permeability and aqueous solubility in drug design. Computational studies published in Journal of Chemical Information and Modeling (2024) have developed predictive models for the behavior of this scaffold in various biological environments, aiding in rational drug design approaches.
Future research directions highlighted in recent reviews include exploring the compound's potential in targeted protein degradation (PROTACs), where its structural features may facilitate ternary complex formation, and in the development of peptide-based radiopharmaceuticals, leveraging the chlorine atom for isotope substitution. The continued investigation of 347851-70-1 and its derivatives promises to yield novel therapeutic agents with improved specificity and efficacy across multiple disease areas.
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